molecular formula C7H14O2 B3422442 Butyl glycidyl ether CAS No. 25610-58-6

Butyl glycidyl ether

Cat. No.: B3422442
CAS No.: 25610-58-6
M. Wt: 130.18 g/mol
InChI Key: YSUQLAYJZDEMOT-UHFFFAOYSA-N
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Description

Butyl glycidyl ether is a colorless liquid commonly used as a reactive diluent in epoxy resin systems. It is known for its low viscosity and ability to participate in curing reactions, forming a homogeneous system. This compound is widely used in various industrial applications, including coatings, adhesives, and sealants .

Preparation Methods

Butyl glycidyl ether is typically synthesized through a two-step process involving the reaction of butanol with epichlorohydrin. The first step is a ring-opening reaction where butanol reacts with epichlorohydrin in the presence of a catalyst, such as boron trifluoride immobilized on active carbon, to form butyl chlorohydrin ether. The second step involves a ring-closing reaction where the butyl chlorohydrin ether is treated with sodium hydroxide to produce this compound .

Chemical Reactions Analysis

Butyl glycidyl ether undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Butyl glycidyl ether has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of butyl glycidyl ether involves its ability to participate in curing reactions with epoxy resins. The epoxy group in its structure reacts with curing agents, such as amines, to form cross-linked networks. This reaction enhances the mechanical properties, cryogenic strength, ductility, and impact resistance of the resulting polymers .

Comparison with Similar Compounds

Butyl glycidyl ether is unique due to its low viscosity and ability to improve the mechanical properties of epoxy resins. Similar compounds include:

These compounds share similar applications but differ in their specific properties and performance characteristics.

Properties

IUPAC Name

2-(butoxymethyl)oxirane
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InChI

InChI=1S/C7H14O2/c1-2-3-4-8-5-7-6-9-7/h7H,2-6H2,1H3
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InChI Key

YSUQLAYJZDEMOT-UHFFFAOYSA-N
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Canonical SMILES

CCCCOCC1CO1
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Molecular Formula

C7H14O2
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Related CAS

25610-58-6
Record name Oxirane, 2-(butoxymethyl)-, homopolymer
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DSSTOX Substance ID

DTXSID9024691
Record name Butyl glycidyl ether
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Molecular Weight

130.18 g/mol
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Physical Description

N-butyl glycidyl ether appears as colorless to pale yellow liquid with a strong, slightly unpleasant odor. Flash point approximately 164 °F. Denser than water. Vapors are heavier than air. Vapors may irritate the nose, throat and respiratory tract. Ingestion or inhalation may cause central nervous system depression. Liquid contact may severely irritate the eyes and skin. Prolonged contact with the skin may cause defatting and drying., Liquid, Colorless liquid with an irritating odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an irritating odor.
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Boiling Point

327 °F at 760 mmHg (NTP, 1992), 164 °C, 327 °F
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Flash Point

130 °F (NTP, 1992), 54 °C, 54 °C (closed cup), 54 °C c.c., 130 °F
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Solubility

10 to 50 mg/mL at 72 °F (NTP, 1992), In water, 20,000 mg/L at °C, Solubility in water, g/100ml at 20 °C: 2, 2%
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Density

0.91 (USCG, 1999) - Less dense than water; will float, 0.908 g/cu cm at 25 °C, Relative density (water = 1): 0.91, 0.91
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Vapor Density

3.78 at 25 °C (Air = 1), Relative vapor density (air = 1): 3.78
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Vapor Pressure

3.2 mmHg at 77 °F (NTP, 1992), 3.2 [mmHg], 3.2 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.43, 3 mmHg at 77 °F, (77 °F): 3 mmHg
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Color/Form

Clear, colorless liquid

CAS No.

2426-08-6, 25610-58-6
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Record name BUTYL GLYCIDYL ETHER
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Synthesis routes and methods I

Procedure details

370 g (5 mol) of n-butanol and 3 ml of BF3.(C2H5)2O catalyst were heated to 45° C. and stirred for 4 h. An amount of 466 g (5 mol) of epichlorohydrin was added dropwise at 40°-50° C. The mixture was cooled down to room temperature and 6.25 mol of a 50% aqueous solution of sodium hydroxide (250 g of sodium hydroxide dissolved in 250 ml of water) was added dropwise. The mixture was stirred for 1 h. Water was added until complete dissolution of the inorganic salt. The organic phase was separated and 0.5 l of ethyl acetate was added thereto. The organic phase was rinsed twice with water, dried over sodium sulphate, filtered, and concentrated by evaporation. Fractionation was carried out then at normal pressure. Yield: 290 g of 1-butoxy-2,3-epoxypropane boiling at 170°-174° C.
Quantity
370 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
466 g
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

In the same reaction vessel as in Example 1 was fed 275 g of the modified polyamine synthesized in Production Example 2 (corresponding to the modified polyamine based on 1 mol of metaxylene, 0.125 mol of polyethylene glycol, and 0.28 mol of epichlorohydrin), and then 163 g (0.88 mol) of 2-ethylhexyl glycidyl ether (epoxy equivalent of 186, produced by NOF Corporation, the trademark "Epiol EH") was added dropwise thereto over one hour at 80° C. in an atmosphere of nitrogen under stirring. After the completion of the dropwise addition, the reaction was carried out for one hour at a reaction temperature raised 100° C. Then, the vessel interior was cooled to 80° C., and then 200 g (1.47 mol) of metaxylylenediamine was added thereto. Then, a mixture of 282 g (0.743 mol) of epoxy resin in a liquid form of bisphenol A type (epoxy equivalent 190, produced by Yuka Shell Epoxy Co., Ltd., the trademark "Epicoat 828") with 236 g (1.79 mol) of butyl glycidyl ether (epoxy equivalent of 132, produced by NOF Corporation, the trademark Epiol B") was added dropwise thereto over one hour at 80° C.
[Compound]
Name
132
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polyamine
Quantity
275 g
Type
reactant
Reaction Step Two
[Compound]
Name
polyamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 mol
Type
reactant
Reaction Step Four
[Compound]
Name
polyethylene glycol
Quantity
0.125 mol
Type
reactant
Reaction Step Five
Quantity
0.28 mol
Type
reactant
Reaction Step Six
Quantity
163 g
Type
reactant
Reaction Step Seven
[Compound]
Name
186
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
200 g
Type
reactant
Reaction Step Nine
[Compound]
Name
epoxy resin
Quantity
282 g
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
epoxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Synthesis routes and methods III

Procedure details

In the same reaction vessel as in Example 1 was fed 270 g of the modified polyamine synthesized in Production Example 1 (corresponding to the modified polyamine based on 1 mol of metaxylene, 0.125 mol of methoxypolyethylene glycol and 0.14 mol of epichlorohydrin), and then 186 g (1 mol) of 2-ethylehexyl glycidyl ether (epoxy equivalent of 186, produced by NOF Corporation, the trademark "Epiol EH") was added dropwise thereto over one hour at 80° C. in an atmosphere of nitrogen under stirring. After the completion of the dropwise addition, the reaction was carried out for one hour at a reaction temperature raised 100° C. Then, the vessel interior was cooled to 80° C., and then 231 g (1.70 mol) of metaxylylenediamine was added thereto. Then, a mixture of 307 g (0.807 mol) of epoxy resin in a liquid form of bisphenol A type (epoxy equivalent 190, produced by Yuka Shell Epoxy Co., Ltd., the trademark "Epicoat 828) with 278 g (2.1 mol) of butyl glycidyl ether (epoxy equivalent of 132, produced by NOF Corporation, the tradmark "Epiol B") was added dropwise thereto over one hour at 80° C.
[Compound]
Name
132
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polyamine
Quantity
270 g
Type
reactant
Reaction Step Two
Quantity
0.125 mol
Type
catalyst
Reaction Step Three
Quantity
0.14 mol
Type
catalyst
Reaction Step Four
[Compound]
Name
polyamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1 mol
Type
reactant
Reaction Step Six
Quantity
186 g
Type
reactant
Reaction Step Seven
[Compound]
Name
186
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
231 g
Type
reactant
Reaction Step Nine
[Compound]
Name
epoxy resin
Quantity
307 g
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
epoxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butyl glycidyl ether
Reactant of Route 2
Reactant of Route 2
Butyl glycidyl ether
Reactant of Route 3
Reactant of Route 3
Butyl glycidyl ether
Reactant of Route 4
Reactant of Route 4
Butyl glycidyl ether
Reactant of Route 5
Reactant of Route 5
Butyl glycidyl ether
Reactant of Route 6
Reactant of Route 6
Butyl glycidyl ether

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.